7-Chloro-4-benzofurazansulfonic acid
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Description
7-Chloro-4-benzofurazansulfonic acid, also known as 4-Chloro-7-sulfobenzofurazan ammonium salt or SBF-Chloride, is a compound with the molecular formula C6H3ClN2O4S · NH3 . It is a water-soluble fluorogenic reagent that is highly specific for thiol groups . It is used as a substrate for the investigation of glutathione S-transferases (GST), and in hematology and histology staining, as well as in diagnostic assay manufacturing .
Molecular Structure Analysis
The linear formula of this compound is C6H3ClN2O4S · NH3 . The compound has a molecular weight of 251.65 .Chemical Reactions Analysis
This compound is highly specific for thiol groups . It is a very good substrate for the investigation of glutathione S-transferases (GST) . The compound exhibits fluorescence with λex 360 nm; λem 410 nm (pH 8.5) and λex 383 nm; λem 528 nm (Reaction product) .Physical and Chemical Properties Analysis
This compound is a powder . It has a melting point of >300 °C . The compound is soluble in water at a concentration of 50 mg/mL, forming a clear, dark yellow solution . It exhibits fluorescence with λex 360 nm; λem 410 nm (pH 8.5) and λex 383 nm; λem 528 nm (Reaction product) .Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Properties
IUPAC Name |
4-chloro-2,1,3-benzoxadiazole-7-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4S/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6/h1-2H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITNZTMNWIIAGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001956 |
Source
|
Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201001956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81377-20-0 |
Source
|
Record name | 7-Chloro-4-sulfobenzoxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201001956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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